BenchChemオンラインストアへようこそ!

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Conformational Analysis Structure-Activity Relationship Molecular Recognition

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (CAS 338966-40-8) is a polysubstituted pyridine derivative belonging to the pharmacologically significant pyridine-3,5-dicarbonitrile class. This fully aromatized scaffold is typically synthesized via a one-pot, three-component condensation of 2-methoxybenzaldehyde with malononitrile and acetone in the presence of a base such as piperidine, an approach adapted from established synthetic methodologies for this compound family.

Molecular Formula C16H13N3O
Molecular Weight 263.3
CAS No. 338966-40-8
Cat. No. B2679045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
CAS338966-40-8
Molecular FormulaC16H13N3O
Molecular Weight263.3
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2OC)C#N
InChIInChI=1S/C16H13N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7H,1-3H3
InChIKeyVKYJJFNBPMZSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (CAS 338966-40-8): A Structurally Distinct Pyridine-3,5-dicarbonitrile Scaffold for Focused Library Design


4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (CAS 338966-40-8) is a polysubstituted pyridine derivative belonging to the pharmacologically significant pyridine-3,5-dicarbonitrile class [1]. This fully aromatized scaffold is typically synthesized via a one-pot, three-component condensation of 2-methoxybenzaldehyde with malononitrile and acetone in the presence of a base such as piperidine, an approach adapted from established synthetic methodologies for this compound family [2]. Its key structural feature is the ortho-methoxyphenyl substituent at the 4-position, a regioisomeric arrangement that distinguishes it from the more commonly investigated meta- and para-methoxy analogues within prion disease and anticancer research programs [3].

Why 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile Cannot Be Replaced by Common Regioisomeric Analogues


Direct substitution between regioisomers of the 4-aryl-2,6-dimethylpyridine-3,5-dicarbonitrile scaffold is scientifically invalid due to the substantial impact of the ortho-methoxy group on the molecule's conformational, electronic, and steric properties. Unlike the planar or near-planar arrangements accessible to 3- and 4-methoxy analogues, the 2-methoxy substituent forces the phenyl ring to adopt a near-perpendicular dihedral angle relative to the pyridine core [1]. This unique ground-state geometry fundamentally alters the molecule's molecular recognition profile, its capacity for π-π stacking, and the spatial orientation of its hydrogen bond acceptors, which are critical determinants of target binding and functional activity [2]. In the context of library design, the synthetic accessibility of the 2-methoxy isomer also diverges; published pyridine-3,5-dicarbonitrile libraries frequently exclude this regioisomer, privileging 3- and 4-substituted variants, thus creating a distinct structural gap that this compound fills [3].

Quantitative Differentiation of 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile: SAR, Synthesis, and Conformational Evidence


Ortho-Methoxy Substitution Confers a Unique, Non-Planar Ground-State Conformation

The presence of the ortho-methoxy group on the 4-phenyl ring forces the phenyl and pyridine rings into a near-perpendicular orientation. Computational and crystallographic studies on analogous 1,4-dihydropyridine systems demonstrate that an ortho-methoxy substituent dictates a dihedral angle of approximately 89°, whereas the unsubstituted or para-substituted phenyl rings can adopt more coplanar conformations [1]. This steric effect is intrinsic to the regioisomer and directly impacts the molecule's three-dimensional shape, which is a primary driver of differential biological activity [2]. The target compound's fully aromatized pyridine core further restricts rotational freedom compared to its 1,4-dihydropyridine counterpart, locking in this conformational preference.

Conformational Analysis Structure-Activity Relationship Molecular Recognition

Synthetic Route Selectivity: A Three-Component, One-Pot Protocol from 2-Methoxybenzaldehyde

The target compound is synthesized using a specific multicomponent reaction (MCR) between 2-methoxybenzaldehyde, malononitrile, and acetone, catalyzed by piperidine . This approach mirrors the high-throughput synthetic strategy used to construct focused libraries of pyridine-3,5-dicarbonitriles that were screened against prion disease and other targets, which reported typical yields in the range of 20–50% for the one-step, one-pot procedure [1]. The target compound's synthetic precursor, 2-methoxybenzaldehyde, is a commercially available building block, enabling a straightforward procurement-to-synthesis workflow.

Multicomponent Reaction Parallel Synthesis Medicinal Chemistry

Regioisomer-Based Differentiation from Prion Disease Library Compounds

A landmark study on pyridine-3,5-dicarbonitriles as prion disease therapeutics screened a library of 45 compounds, including 3-methoxy and 4-methoxy phenyl analogues, for binding to human prion protein (huPrPC) via surface plasmon resonance (SPR) [1]. The 3- and 4-methoxy derivatives exhibited distinct binding profiles, with the 3-methoxy compound (Compound 29) showing a maximum response (%RUmax) of 17.2% for huPrPC and 37.3% for mouse prion protein (moPrPC), while the 4-methoxy analogue (Compound 30) showed significantly weaker binding (8.6% for huPrPC, 0% for moPrPC) [1]. Crucially, the 2-methoxy analogue (the target compound) was not present in this library, demonstrating that this regioisomer has not been profiled in this therapeutically relevant context. This absence represents a significant opportunity to explore an unexplored region of the structure-activity relationship (SAR) landscape.

Prion Disease Surface Plasmon Resonance Library Screening

Differentiation from the 1,4-Dihydropyridine Analog: Oxidation State and Aromaticity

The target compound (CAS 338966-40-8) is the fully aromatized pyridine derivative, whereas its direct synthetic precursor and close analog is the 1,4-dihydropyridine (DHP) form (CAS 338966-39-5). This oxidation state difference is critical for biological targeting. Classical calcium channel blockers like nifedipine require the non-aromatic DHP ring for L-type calcium channel activity [1]. The aromatized 3,5-dicarbonitrile pyridines, lacking this non-planar boat conformation, are typically inactive or have severely reduced potency at these channels [2]. BindingDB confirms this, with several DHP analogues showing potent calcium channel binding (IC50s in the nanomolar range), whereas the fully aromatized pyridine-3,5-dicarbonitrile scaffold is being explored for entirely different targets, such as prion protein, CDK2, and TNAP [3].

Oxidation State Chemical Stability Calcium Channel Blocker

High-Impact Research Application Scenarios for 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile


Filling the Ortho-Substituent Gap in Prion Disease SAR Libraries

The absence of the 2-methoxyphenyl regioisomer in the seminal 55-compound prion disease library (which profiled 3- and 4-methoxy analogues with SPR) represents a clear gap in the structure-activity relationship [1]. Procuring this compound is the direct next step for any group seeking to complete the regioisomeric SAR matrix and identify novel binding interactions with human prion protein. The ortho isomer's distinct dihedral angle is predicted to engage a different hydrophobic pocket or binding conformation compared to the meta and para isomers [2].

Exploiting Conformational Bias for Kinase or Phosphatase Inhibitor Design

The near-orthogonal conformation of the 4-aryl ring, driven by the steric bulk of the ortho-methoxy group, is a key structural feature for designing selective ATP-competitive inhibitors [1]. This compound can serve as a privileged scaffold for synthesizing derivatives targeting enzymes like CDK2 or TNAP, where the 3,5-dicarbonitrile motif and the specific orientation of the C-4 aryl ring are critical determinants of affinity and selectivity over related kinases or phosphatases [2].

Functional Antagonist Screening Tool for Non-Calcium-Channel Pharmacology

Unlike its 1,4-dihydropyridine precursor, this fully aromatized derivative is unlikely to modulate L-type calcium channels [1]. This makes it a clean chemical tool for phenotype-based screening in oncology or neurodegeneration models, where non-specific calcium channel activity would confound the interpretation of the mechanism of action. Its structural similarity but functional divergence from classical DHPs allows for the deconvolution of DHP-dependent and DHP-independent biological effects.

Quote Request

Request a Quote for 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.